1-methyl-N-({pyrazolo[1,5-a]pyridin-3-yl}methyl)-1H-1,2,3-triazole-4-carboxamide
Description
Properties
IUPAC Name |
1-methyl-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)triazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N6O/c1-17-8-10(15-16-17)12(19)13-6-9-7-14-18-5-3-2-4-11(9)18/h2-5,7-8H,6H2,1H3,(H,13,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICRCTNDJGWJRHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=N1)C(=O)NCC2=C3C=CC=CN3N=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-methyl-N-({pyrazolo[1,5-a]pyridin-3-yl}methyl)-1H-1,2,3-triazole-4-carboxamide typically involves multi-step synthetic routes. One common method includes the cycloaddition of N-aminopyridinium ylides with ynals to form the pyrazolo[1,5-a]pyridine core . . Industrial production methods often employ similar synthetic routes but are optimized for higher yields and scalability.
Chemical Reactions Analysis
1-methyl-N-({pyrazolo[1,5-a]pyridin-3-yl}methyl)-1H-1,2,3-triazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazole ring, using reagents like alkyl halides or acyl chlorides. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-methyl-N-({pyrazolo[1,5-a]pyridin-3-yl}methyl)-1H-1,2,3-triazole-4-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 1-methyl-N-({pyrazolo[1,5-a]pyridin-3-yl}methyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. As a CDK2 inhibitor, the compound binds to the active site of the CDK2/cyclin A2 complex, preventing its activity and thereby inhibiting cell cycle progression . This leads to the induction of apoptosis in cancer cells, making it an effective anti-cancer agent.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table highlights structural and functional differences between the target compound and its analogs:
Key Structural and Functional Insights :
Core Heterocycle Variations: Pyrazolo[1,5-a]pyridine (target compound) vs. Triazolo[1,5-a]pyrimidine (): The fused triazole-pyrimidine system introduces rigidity, which can optimize binding pocket occupancy.
Substituent Effects :
- Positional Isomerism : The triazole-carboxamide group at pyridin-3-yl (target) vs. pyridin-5-yl () alters steric hindrance and electronic distribution, affecting ligand-receptor interactions.
- Electron-Withdrawing Groups : Trifluoromethyl () and difluoromethyl () substituents enhance metabolic stability and modulate electron density.
- Aromatic/Heteroaromatic Moieties : Thiophene () and fluorophenyl () groups contribute to π-stacking interactions and lipophilicity.
Synthetic Routes :
- The target compound’s synthesis likely involves amide coupling (e.g., EDCI/HOBt activation, as in ), similar to analogs like BK43074 ().
- Pyrazolo[1,5-a]pyridine derivatives (e.g., ) are synthesized via multi-step heterocyclization and functionalization, emphasizing the versatility of carboxamide linkages.
Biological Activity
The compound 1-methyl-N-({pyrazolo[1,5-a]pyridin-3-yl}methyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic organic molecule that has gained attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by a triazole ring and a pyrazolo-pyridine moiety. The presence of these heterocycles is associated with diverse biological activities, including anticancer and anti-inflammatory properties.
The biological activity of this compound is largely attributed to its ability to interact with various molecular targets within the cell. Notably:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation and survival.
- Receptor Modulation : It can modulate receptor activity, impacting signaling pathways that regulate cell growth and apoptosis.
Anticancer Activity
Recent studies have highlighted the anticancer potential of related pyrazolo compounds. For instance, a library of triazole-linked pyrazolo derivatives was screened for anticancer activity against breast cancer cell lines (MCF-7 and MDA-MB-231). The results indicated significant growth inhibition at varying concentrations (Table 1).
| Compound | Cell Line | IC50 (µM) | Notes |
|---|---|---|---|
| Compound A | MDA-MB-231 | 15.0 | Significant inhibition |
| Compound B | MCF-7 | 20.0 | Moderate inhibition |
| 1-methyl-N-{...} | MDA-MB-231 | TBD | Under investigation |
Anti-inflammatory Activity
In addition to anticancer properties, compounds similar to this compound have shown promise as anti-inflammatory agents. Research indicates that these compounds can inhibit pro-inflammatory cytokines in vitro.
Case Studies
Several studies have documented the biological effects of related compounds:
- Study on Pyrazolo Derivatives : A study assessed the cytotoxicity of various pyrazolo derivatives against human cancer cell lines. Results demonstrated that certain derivatives exhibited IC50 values below 30 µM, indicating potential as therapeutic agents.
- Triazole-linked Compounds : Research on triazole-linked pyrazolo compounds revealed their ability to induce apoptosis in cancer cells through mitochondrial pathways.
Q & A
Q. What are the common synthetic routes for 1-methyl-N-({pyrazolo[1,5-a]pyridin-3-yl}methyl)-1H-1,2,3-triazole-4-carboxamide, and how can reaction conditions be optimized for higher yields?
Methodological Answer: The compound is typically synthesized via coupling reactions between pyrazolo[1,5-a]pyridine intermediates and triazole-carboxamide derivatives. Key steps include:
- Amide Bond Formation : Use carbodiimide-based coupling agents (e.g., EDC/HOBt) to link the pyrazole and triazole moieties. Optimize solvent polarity (e.g., DMF or DCM) and temperature (room temperature to 50°C) to reduce side reactions .
- Purification : Employ column chromatography with gradient elution (e.g., hexane/ethyl acetate) or recrystallization to isolate the product. Yields can be improved by pre-activating the carboxylic acid group before coupling .
- Catalyst Screening : Test palladium catalysts (e.g., Pd(PPh₃)₄) for cross-coupling steps involving alkynyl or aryl substituents, as seen in analogous pyrazolo-pyridine syntheses .
Q. What spectroscopic techniques are most effective for characterizing this compound, and how should conflicting spectral data be resolved?
Methodological Answer:
- 1H/13C NMR : Assign peaks using deuterated solvents (DMSO-d₆ or CD₃OD). For example, pyrazole protons resonate at δ 6.3–8.5 ppm, while triazole protons appear at δ 7.7–8.6 ppm. Cross-validate with 2D NMR (COSY, HSQC) to resolve overlapping signals .
- LCMS/HRMS : Confirm molecular weight (e.g., ESI+ m/z 364.2 for related analogs) and purity (>95%). Discrepancies in mass data may arise from residual salts; repurify using preparative HPLC with a C18 column .
- X-ray Crystallography : For absolute configuration verification, grow single crystals via slow evaporation in ethanol/water mixtures. Compare with reported analogs (e.g., pyrazolo[1,5-a]pyrimidine derivatives) .
Advanced Research Questions
Q. How can molecular docking studies predict the biological targets of this compound, and what computational tools are recommended?
Methodological Answer:
- Target Selection : Prioritize kinases or enzymes with conserved ATP-binding pockets (e.g., Aurora A, CDK2) based on structural similarity to pyrazolo-pyridine inhibitors .
- Docking Workflow :
- Validation : Compare docking scores (ΔG < −8 kcal/mol) with known inhibitors. Validate using mutagenesis or competitive binding assays .
Q. What strategies are effective in designing analogs to improve pharmacokinetic properties while retaining bioactivity?
Methodological Answer:
- Scaffold Modulation : Introduce electron-withdrawing groups (e.g., CF₃ at the pyridine ring) to enhance metabolic stability. Replace the triazole with bioisosteres (e.g., oxadiazole) to reduce CYP450 interactions .
- Solubility Optimization : Add polar substituents (e.g., –OH, –NH₂) to the pyrazole ring. Test logP values (<3) using ChemAxon software .
- In Silico ADMET : Predict permeability (Caco-2 model) and toxicity (AMES test) with QikProp or ADMET Predictor. Prioritize analogs with high BBB penetration scores for CNS targets .
Q. How can researchers resolve contradictions in biological activity data across different assay systems?
Methodological Answer:
- Assay Standardization : Replicate assays under consistent conditions (e.g., cell line: HEK293 vs. HeLa; ATP concentration: 10 µM). Control for off-target effects using siRNA knockdown .
- Data Normalization : Express IC₅₀ values relative to positive controls (e.g., staurosporine for kinase inhibition). Use ANOVA to assess batch-to-batch variability .
- Orthogonal Validation : Confirm activity via SPR (binding affinity) or thermal shift assays (ΔTm > 2°C). Cross-reference with structural analogs (e.g., pyrazolo[3,4-d]pyrimidines) .
Q. What are the critical considerations for scaling up the synthesis of this compound for preclinical studies?
Methodological Answer:
- Reagent Selection : Replace toxic solvents (DMF) with greener alternatives (e.g., cyclopentyl methyl ether). Use flow chemistry for hazardous steps (e.g., nitration) .
- Process Monitoring : Implement in-line FTIR or Raman spectroscopy to track reaction progression. Optimize catalyst loading (e.g., 0.5–1 mol% Pd) to minimize costs .
- Quality Control : Establish release criteria (e.g., HPLC purity ≥98%, residual solvents <500 ppm) using ICH guidelines. Characterize polymorphs via DSC/TGA .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
